molecular formula C9H7FN2S B1304964 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)- CAS No. 93103-15-2

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-

Cat. No. B1304964
CAS RN: 93103-15-2
M. Wt: 194.23 g/mol
InChI Key: CQYXXBUINDPILP-UHFFFAOYSA-N
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Description

The compound "2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can involve various methods, including cyclization, reactions with sulfur-containing nucleophiles, and direct insertion of sulfur into the imidazole ring . For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, including nitration, chlorination, N-alkylation, reduction, and condensation . This demonstrates the complexity and multi-step nature of synthesizing specific imidazole derivatives.

Molecular Structure Analysis

Imidazole derivatives can exhibit a variety of molecular structures, as evidenced by X-ray crystallography and spectroscopic methods such as IR, NMR, and Mass spectrometry. For instance, the crystal structure of 2-(4-fluorobenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole is stabilized by weak intermolecular interactions, including C-H...N, C-H...O, C-H...S, and C-H...F . These interactions contribute to the formation of a supramolecular network, which can influence the compound's physical properties and reactivity.

Chemical Reactions Analysis

Imidazole-2-thiones are known to participate in various chemical reactions, such as nucleophilic addition to acetylenes and alkenes with activated double bonds, alkylation, acylation, and interaction with carbonyl halides . These reactions can be utilized to further modify the imidazole core and introduce additional functional groups, which can alter the compound's biological activity and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Quantum-chemical calculations, dipole moments, and spectroscopic data can provide insights into these properties . For example, the presence of substituents such as fluorine can affect the electron distribution within the molecule, as seen in the molecular electrostatic surface analysis of a bromophenyl-fluoromethylphenyl-imidazole derivative . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Scientific Research Applications

Structural Characterization and Molecular Interactions

  • The structural characterization of derivatives of 2H-Imidazole-2-thione reveals unique [6-5] fused-ring systems and intermolecular interactions. For example, a study detailed the molecular structure of a derivative, highlighting its unusual fused-ring system and the primary intermolecular interaction involving a CH2 group with a fluorine atom, contributing to the understanding of its chemical behavior and potential for further application in material science or as a structural motif in pharmaceuticals (Gallagher et al., 2007).

Chemosensors for Heavy Metals

  • Research into the development of chemosensors has led to the use of imidazole-2-thione derivatives for the detection of heavy metals, such as mercury. One study synthesized a novel fluorometric chemosensor that showed an ultrasensitive response to Hg2+ in aqueous solutions, demonstrating the potential of these compounds in environmental monitoring and safety applications (Huang et al., 2021).

Anticancer Agents

  • The anticancer potential of imidazole-2-thione derivatives has been evaluated, with some compounds showing promising results against leukemia cells. This suggests their potential application as chemotherapeutic agents, highlighting the diversity of biological activities that these compounds may possess (Karki et al., 2011).

Cytotoxicities Evaluation

  • Imidazole-2-thione derivatives have also been studied for their cytotoxic effects on cancer and noncancer cells. The synthesis and evaluation of these compounds provide insights into their potential therapeutic applications, particularly in designing new anticancer drugs (Meriç et al., 2008).

Inhibition of p38 MAP Kinase

  • Research has demonstrated the effectiveness of imidazole-2-thione derivatives in inhibiting p38 MAP kinase, a protein involved in inflammatory responses and cell differentiation. These findings indicate potential applications in developing treatments for diseases related to inflammation (Koch et al., 2008).

Future Directions

While specific future directions for “2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-” are not explicitly mentioned, the synthesis and study of its derivatives suggest potential applications in various fields .

properties

IUPAC Name

4-(4-fluorophenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYXXBUINDPILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239280
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-

CAS RN

93103-15-2
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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